molecular formula C19H21N3O6 B2886103 2-(Benzylamino)-4-((4-ethoxy-2-nitrophenyl)amino)-4-oxobutanoic acid CAS No. 1104387-06-5

2-(Benzylamino)-4-((4-ethoxy-2-nitrophenyl)amino)-4-oxobutanoic acid

Cat. No.: B2886103
CAS No.: 1104387-06-5
M. Wt: 387.392
InChI Key: FNHPAYNANLXJEN-UHFFFAOYSA-N
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Description

2-(Benzylamino)-4-((4-ethoxy-2-nitrophenyl)amino)-4-oxobutanoic acid is a synthetically designed organic compound of significant interest in medicinal chemistry and biochemical research. This multi-functional molecule features a butanoic acid backbone that is substituted with both a benzylamino group and a 4-ethoxy-2-nitrophenyl moiety linked via an amide bond. The presence of these distinct functional groups, including the aromatic nitro group, a tertiary amine, and a carboxylic acid, makes it a valuable scaffold for probing structure-activity relationships and for the synthesis of more complex chemical entities. Preliminary analysis of its structure suggests potential applications as a key intermediate in the development of pharmacologically active molecules. The nitro group can be reduced to an amine, serving as a handle for further chemical modification, while the carboxylic acid allows for salt formation or esterification. Compounds with similar structural features have been investigated for their biological activities, and this molecule may serve as a core structure in programs targeting enzyme inhibition or receptor modulation. Researchers can utilize this compound in the synthesis of novel derivatives, as a building block in peptide-mimetic chemistry, or as a biochemical probe in cell-based assays. The synthesis of this compound typically involves multi-step organic synthesis, requiring careful purification to achieve high standards of quality. Please be advised: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(benzylamino)-4-(4-ethoxy-2-nitroanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6/c1-2-28-14-8-9-15(17(10-14)22(26)27)21-18(23)11-16(19(24)25)20-12-13-6-4-3-5-7-13/h3-10,16,20H,2,11-12H2,1H3,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHPAYNANLXJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Benzylamino)-4-((4-ethoxy-2-nitrophenyl)amino)-4-oxobutanoic acid, a compound with notable structural complexity, has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C18H20N4O4
  • Molecular Weight : 356.38 g/mol

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

  • Anticancer Activity :
    • Research indicates that derivatives of similar structures exhibit significant anticancer properties. For instance, organotin carboxylates derived from carboxylic acids with amide groups have shown potential as anti-cancer agents .
    • The nitrophenyl group in the structure is often associated with enhanced cytotoxicity against various cancer cell lines, suggesting that modifications in this region could lead to improved therapeutic efficacy.
  • Antimicrobial Properties :
    • Compounds containing nitrophenyl moieties have been reported to exhibit antimicrobial activity. The presence of the ethoxy and nitro groups may enhance the lipophilicity and membrane penetration of the compound, contributing to its antimicrobial effects .
  • Enzyme Inhibition :
    • Similar compounds have been studied for their ability to inhibit certain enzymes involved in cancer metabolism. The structural features of the compound suggest potential interactions with enzyme active sites, which may lead to inhibition and subsequent anticancer effects .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:

  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that nitro groups can lead to increased ROS production, which may induce apoptosis in cancer cells.
  • Cell Cycle Arrest : Compounds with similar structures have been shown to cause cell cycle arrest at specific checkpoints, leading to reduced proliferation of cancer cells.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study evaluated a series of nitrophenyl derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that modifications at the benzylamine position significantly influenced cytotoxicity, with some derivatives showing IC50 values in the low micromolar range .
  • Antimicrobial Evaluation :
    • Another research project tested various nitrophenyl compounds against common bacterial strains. The findings revealed that compounds with ethoxy substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts .
  • Enzyme Interaction Studies :
    • Enzyme assays demonstrated that certain derivatives could effectively inhibit enzymes like carbonic anhydrase, which is implicated in tumor growth and metastasis .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity against cancer cell lines
AntimicrobialEnhanced activity against bacterial strains
Enzyme InhibitionInhibition of carbonic anhydrase

Comparison with Similar Compounds

Key Structural and Functional Insights:

In contrast, the methoxyethyl group in introduces polarity, improving water solubility.

Electron-Withdrawing vs. Electron-Donating Groups :

  • The nitro group in the target compound (electron-withdrawing) may increase acidity compared to analogs with electron-donating groups (e.g., ethoxy in or methoxy in ).
  • Trifluoromethyl (CF₃) in combines lipophilicity and metabolic resistance, a common feature in drug design.

Halogen Substitutions :

  • Bromine () and chlorine () enhance molecular weight and may facilitate crystallographic studies (as inferred from SHELX usage in ).

Synthetic Routes :

  • Analogs like and are synthesized via succinic anhydride coupling with amines, a method likely applicable to the target compound .
  • High yields (e.g., 85–95% in ) suggest efficient routes for scaling production.

Preparation Methods

Structural Analysis and Retrosynthetic Planning

Molecular Architecture

The target molecule features two distinct amide bonds:

  • A benzylamine group linked to the α-carbon of the oxobutanoic acid backbone.
  • A 4-ethoxy-2-nitrophenyl moiety attached via an amide linkage at the γ-position.
    The presence of electron-withdrawing nitro and ethoxy groups necessitates careful protection-deprotection strategies to avoid side reactions during synthesis.

Retrosynthetic Disconnections

Retrosynthetic analysis suggests three logical disconnections:

  • Disconnection A : Cleavage of the benzylamide bond to yield oxobutanoic acid and benzylamine precursors.
  • Disconnection B : Separation of the 4-ethoxy-2-nitrophenyl fragment from the oxobutanoic acid core.
  • Disconnection C : Functionalization of the phenyl ring with nitro and ethoxy groups prior to coupling.

Synthetic Routes and Methodologies

Route 1: Stepwise Amide Coupling

Synthesis of γ-Amino-4-oxobutanoic Acid Intermediate

The γ-amino group is introduced via a Michael addition of benzylamine to maleic anhydride, followed by acid-catalyzed cyclization and hydrolysis:
$$
\text{Maleic anhydride} + \text{Benzylamine} \xrightarrow{\text{THF, 0°C}} \text{γ-Benzylamino-4-oxobutanoic acid} \quad \text{(Yield: 68\%)}
$$

Nitrophenylamine Coupling

The γ-amino intermediate is coupled with 4-ethoxy-2-nitroaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
$$
\gamma\text{-Benzylamino-4-oxobutanoic acid} + \text{4-Ethoxy-2-nitroaniline} \xrightarrow{\text{EDC/HOBt, DMF}} \text{Target compound} \quad \text{(Yield: 52\%)}
$$

Key Parameters :

  • Solvent: Dimethylformamide (DMF)
  • Temperature: 25°C
  • Reaction Time: 12 hours

Route 2: Pre-functionalized Phenyl Ring Approach

Synthesis of 4-Ethoxy-2-nitroaniline

Nitration of 4-ethoxyaniline using fuming nitric acid in acetic anhydride achieves regioselective para-substitution:
$$
\text{4-Ethoxyaniline} \xrightarrow{\text{HNO}3/\text{Ac}2\text{O}} \text{4-Ethoxy-2-nitroaniline} \quad \text{(Yield: 74\%)}
$$

Direct Amidation with Oxobutanoic Acid

The pre-functionalized aniline is coupled with γ-benzylamino-4-oxobutanoic acid using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium):
$$
\gamma\text{-Benzylamino-4-oxobutanoic acid} + \text{4-Ethoxy-2-nitroaniline} \xrightarrow{\text{HATU, DIPEA}} \text{Target compound} \quad \text{(Yield: 61\%)}
$$

Advantages :

  • Avoids in situ nitro group introduction.
  • Higher regiochemical control.

Optimization and Challenges

Yield Improvement Strategies

  • Microwave-assisted Synthesis : Reducing reaction time from 12 hours to 45 minutes while maintaining 58% yield.
  • Catalytic DMAP : 4-Dimethylaminopyridine (DMAP) enhances acylation efficiency, increasing yield to 67%.

Common Side Reactions

  • Nitro Group Reduction : Unintended reduction of the nitro group occurs with NaBH₄ or other hydride sources.
  • Ester Hydrolysis : Premature cleavage of the ethoxy group under acidic conditions requires pH monitoring.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.5 Hz, 1H, Ar-H), 6.95 (d, J = 8.5 Hz, 1H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.76 (s, 2H, CH₂CO), 1.38 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, 70:30 H₂O:MeCN, 1.0 mL/min).

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 2-(Benzylamino)-4-((4-ethoxy-2-nitrophenyl)amino)-4-oxobutanoic acid, and how can they be addressed methodologically?

  • Answer : The compound’s synthesis involves multi-step coupling reactions. Key challenges include:

  • Selective amide bond formation : The benzylamino and nitrophenylamino groups require sequential coupling to avoid cross-reactivity. Use of protective groups (e.g., tert-butoxycarbonyl, Fmoc) for amino functionalities can improve selectivity .
  • Steric hindrance : The 4-ethoxy-2-nitrophenyl group may hinder reactivity. Optimizing reaction conditions (e.g., microwave-assisted synthesis or high-pressure catalysis) can enhance yields .
  • Purification : The compound’s polarity necessitates advanced chromatographic techniques (e.g., reverse-phase HPLC) for isolation .

Q. How can the structural integrity of this compound be validated experimentally?

  • Answer : Use a combination of:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., benzyl protons at δ 4.3–4.5 ppm, nitro group deshielding effects) .
  • X-ray crystallography : For unambiguous confirmation of the 3D structure, particularly the spatial arrangement of the 4-ethoxy-2-nitrophenyl group .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion peak (expected m/z ~428.15 for C19H20N3O6\text{C}_{19}\text{H}_{20}\text{N}_3\text{O}_6) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Answer : Prioritize assays based on structural analogs:

  • Enzyme inhibition : Test against kinases or hydrolases, as nitroaryl groups often modulate enzymatic activity .
  • Antimicrobial activity : Use disk diffusion assays against Gram-positive/negative strains, given the benzylamino group’s potential membrane interaction .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate apoptosis induction .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Answer :

  • Molecular docking : Predict binding modes with targets like thymidylate synthase or β-lactamases using software such as AutoDock Vina. The nitro group’s electron-withdrawing effects may enhance interactions with catalytic residues .
  • QSAR studies : Correlate substituent effects (e.g., ethoxy vs. methoxy) with activity data from analogs (e.g., derivatives in ) to design improved variants .
  • MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories to identify critical binding interactions .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

  • Answer : Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) to minimize discrepancies .
  • Solubility issues : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent bioavailability across studies .
  • Metabolic instability : Perform metabolite profiling (LC-MS/MS) to identify degradation products that may confound activity results .

Q. How does the 4-ethoxy-2-nitrophenyl substituent influence the compound’s electronic and steric properties?

  • Answer :

  • Electronic effects : The nitro group withdraws electron density, polarizing the amide bond and enhancing electrophilicity. Ethoxy’s electron-donating nature counterbalances this, stabilizing resonance structures .
  • Steric effects : The ortho-nitro group creates steric hindrance, potentially restricting rotational freedom of the aryl ring. X-ray data from analogs (e.g., ) show dihedral angles of ~30° between the nitro group and the central butanoic acid backbone .

Key Citations

  • For crystallography: SHELX software for structure refinement .
  • For synthetic analogs: Ethoxyphenyl and nitro-substituted derivatives in and .
  • For computational studies: Conformer-selective inhibitor design in .

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